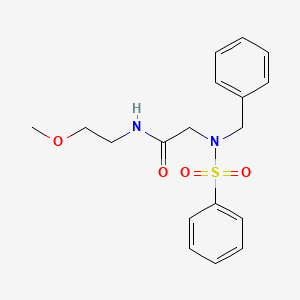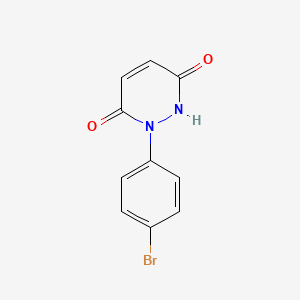![molecular formula C34H29NO5 B5125978 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate, commonly known as MPA-NPN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenoxyacetate derivatives and is known for its unique chemical structure, which gives it specific biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of MPA-NPN involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and metastasis. It has been shown to inhibit the expression of VEGF, which is a critical factor in angiogenesis. Furthermore, MPA-NPN has been shown to inhibit the expression of MMPs, which are enzymes that play a critical role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
MPA-NPN has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPA-NPN inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, MPA-NPN has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis. Additionally, MPA-NPN has been shown to inhibit the expression of VEGF, which is a critical factor in angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPA-NPN in lab experiments include its unique chemical structure, which gives it specific biochemical and physiological properties. Furthermore, MPA-NPN has been shown to have potential therapeutic applications in various scientific studies. However, the limitations of using MPA-NPN in lab experiments include its complex synthesis method and the need for specialized equipment and reagents.
Orientations Futures
The potential therapeutic applications of MPA-NPN in cancer treatment have gained significant attention in scientific research. Future studies could focus on the optimization of the synthesis method of MPA-NPN to increase its yield and reduce the complexity of the process. Furthermore, future studies could focus on the development of MPA-NPN analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of MPA-NPN in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, MPA-NPN is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of MPA-NPN involves a multi-step process that requires several chemical reagents and equipment. MPA-NPN has shown potential therapeutic applications in various scientific studies, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. The mechanism of action of MPA-NPN involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and metastasis. Future studies could focus on the optimization of the synthesis method of MPA-NPN and the development of MPA-NPN analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of MPA-NPN involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-naphthol with phthalic anhydride to form 2-(1-hydroxy-2-naphthyl) phthalic acid. This intermediate is then reacted with 4-methoxybenzylamine in the presence of acetic anhydride to form 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthol. The final step involves the esterification of this intermediate with phenoxyacetic acid in the presence of a catalyst to form MPA-NPN.
Applications De Recherche Scientifique
MPA-NPN has shown potential therapeutic applications in various scientific studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have shown that MPA-NPN inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, MPA-NPN has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
Propriétés
IUPAC Name |
[1-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO5/c1-38-27-19-16-26(17-20-27)34(35-31(36)22-24-10-4-2-5-11-24)33-29-15-9-8-12-25(29)18-21-30(33)40-32(37)23-39-28-13-6-3-7-14-28/h2-21,34H,22-23H2,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKBLNSQIMQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
